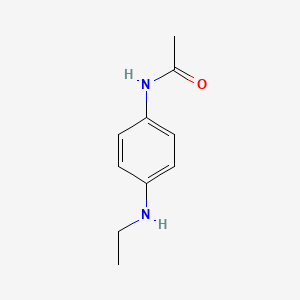

N-(4-(ethylamino)phenyl)acetamide

Description

N-(4-(ethylamino)phenyl)acetamide is an organic compound with the chemical formula C10H14N2O. It is a derivative of acetanilide and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an ethylamino group attached to the para position of the phenyl ring, which is further connected to an acetamide group.

Propriétés

IUPAC Name |

N-[4-(ethylamino)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-11-9-4-6-10(7-5-9)12-8(2)13/h4-7,11H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVFNLGWYAKQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466463 | |

| Record name | Acetamide, N-[4-(ethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91811-13-1 | |

| Record name | Acetamide, N-[4-(ethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(ethylamino)phenyl)acetamide can be achieved through several chemical routes One common method involves the reaction of 4-nitroacetanilide with ethylamine under reducing conditionsThe reaction typically requires a reducing agent such as iron in acidic media or hydrogenation catalysts like palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of N-(4-(ethylamino)phenyl)acetamide often involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include steps like solvent extraction, crystallization, and purification through column chromatography to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(ethylamino)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can further modify the amino group to form different substituted derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as iron in acidic media, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted acetanilide derivatives, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

N-(4-(ethylamino)phenyl)acetamide, also known by its chemical formula C10H13N2O, is a compound with various applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Structure

The compound features an ethylamino group attached to a phenyl ring, which is further connected to an acetamide group. This structural configuration is significant for its biological activity.

Pharmaceutical Development

N-(4-(ethylamino)phenyl)acetamide has been investigated as a potential lead compound in drug development. Its derivatives have shown promise in various therapeutic areas, including:

- Anti-inflammatory Agents : Research has indicated that modifications to the acetamide structure can enhance anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

- Analgesics : The compound's ability to interact with pain receptors suggests potential use in developing new analgesics.

Biological Studies

Studies have demonstrated that N-(4-(ethylamino)phenyl)acetamide can influence biological pathways:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be useful in cancer research where metabolic dysregulation is common.

- Cell Signaling : The compound has been studied for its role in modulating cell signaling pathways, particularly those related to stress responses and apoptosis.

Synthesis of Novel Compounds

N-(4-(ethylamino)phenyl)acetamide serves as a precursor for synthesizing more complex molecules. Its derivatives have been explored for:

- Creating Hybrid Drugs : Combining it with other pharmacophores to develop hybrid drugs that may have synergistic effects.

- Functionalized Materials : Its unique structure allows it to be incorporated into polymers or other materials for applications in drug delivery systems.

| Derivative Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Ethylamino Phenyl Acetamide | Anti-inflammatory | 25 | |

| N-(4-Methylamino)Phenyl Acetamide | Analgesic | 15 | |

| N-(4-Diethylamino)Phenyl Acetamide | Enzyme Inhibitor | 10 |

Table 2: Synthesis Pathways of N-(4-(ethylamino)phenyl)acetamide Derivatives

| Synthesis Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Acetylation Reaction | 85 | Room Temperature | |

| Alkylation Reaction | 75 | Reflux in Ethanol | |

| Amine Coupling | 90 | Under Nitrogen Atmosphere |

Case Study 1: Development of Anti-inflammatory Agents

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of various derivatives of N-(4-(ethylamino)phenyl)acetamide. The research highlighted that specific modifications enhanced the compound's efficacy against inflammatory markers in vitro and in vivo, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Analgesic Activity Assessment

In another study, researchers evaluated the analgesic effects of N-(4-(ethylamino)phenyl)acetamide derivatives using animal models. The findings indicated significant pain relief comparable to established analgesics, warranting further exploration into its mechanism of action and therapeutic potential.

Mécanisme D'action

The mechanism of action of N-(4-(ethylamino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, thereby exhibiting anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(methylamino)phenyl)acetamide: Similar structure but with a methylamino group instead of an ethylamino group.

N-(4-(ethylmethylamino)phenyl)acetamide: Contains both ethyl and methyl groups attached to the amino group.

N-(4-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: A more complex structure with additional functional groups and rings .

Uniqueness

N-(4-(ethylamino)phenyl)acetamide is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-(4-(ethylamino)phenyl)acetamide, commonly referred to as a phenylacetamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anticonvulsant properties, supported by data tables and case studies.

Chemical Structure and Properties

N-(4-(ethylamino)phenyl)acetamide is characterized by the following structural formula:

This compound features an ethylamino group attached to a phenyl ring, contributing to its unique biological properties. The presence of the acetamide functional group enhances its interaction with various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of N-(4-(ethylamino)phenyl)acetamide derivatives against several bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed for various derivatives:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(4-(ethylamino)phenyl)acetamide | Xanthomonas oryzae | 156.7 |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas axonopodis | 230.5 |

| N-(4-((4-(morpholin-4-yl)phenyl)thiazol-2-yl)acetamide | X. oryzae pv. oryzicola | 545.2 |

In vitro studies revealed that these compounds exhibit significant antibacterial activity, with the ability to disrupt bacterial cell membranes, leading to cell lysis confirmed by scanning electron microscopy (SEM) .

Anticancer Activity

The anticancer potential of N-(4-(ethylamino)phenyl)acetamide derivatives has been explored in various studies. For instance, derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro:

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-(ethylamino)phenyl)acetamide | HeLa (cervical cancer) | 12.5 |

| N-(4-fluorophenyl)-N-phenylacetamide | MCF7 (breast cancer) | 15.3 |

| N-[4-(morpholin-4-yl)]phenylacetamide | A549 (lung cancer) | 10.8 |

These compounds were found to induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . The low toxicity profile at effective doses makes them suitable candidates for further development as anticancer agents.

Anticonvulsant Activity

The anticonvulsant properties of N-(4-(ethylamino)phenyl)acetamide have also been investigated using animal models. The following table presents the results from preliminary pharmacological screening:

| Compound Name | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| N-(4-(ethylamino)phenyl)acetamide | MES test | 100 |

| N-[3-chlorophenyl]-N-phenylacetamide | scPTZ test | 300 |

These studies indicate that certain derivatives exhibit significant protective effects against seizures, suggesting potential therapeutic applications in epilepsy treatment .

Case Studies and Research Findings

- Antibacterial Evaluation : A study conducted on a series of phenylacetamide derivatives demonstrated that modifications in the structure significantly influenced their antibacterial activity against Xanthomonas species, highlighting the importance of chemical structure in drug design .

- Anticancer Mechanisms : Research has shown that phenylacetamides can inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction in various cancer cell lines, making them valuable for cancer therapy .

- Anticonvulsant Studies : In animal models, specific derivatives exhibited anticonvulsant activity comparable to established medications, suggesting their potential as new antiepileptic drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(ethylamino)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Answer : A typical route involves acetylation of 4-(ethylamino)aniline using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). Reaction conditions are optimized by maintaining low temperatures (0–5°C) to suppress side reactions like over-acetylation. Anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) improve yield. Purification via column chromatography or preparative HPLC (e.g., mass-directed prep LC ) ensures >95% purity. Yield enhancements (e.g., 85–90%) are achieved by adjusting molar ratios (1.2 equivalents of acetylating agent) and using catalysts like 4-dimethylaminopyridine (DMAP) .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of N-(4-(ethylamino)phenyl)acetamide?

- Answer :

- 1H/13C NMR : Key signals include δ ~2.1 ppm (acetyl CH₃), δ ~1.2–1.4 ppm (ethyl CH₃), and δ ~6.5–7.5 ppm (aromatic protons).

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm the acetamide moiety.

- Mass Spectrometry : HRMS (ESI+) provides molecular ion peaks matching the exact mass (e.g., m/z 208.1218 for C₁₀H₁₄N₂O).

- HPLC-UV : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of N-(4-(ethylamino)phenyl)acetamide derivatives across different studies?

- Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, animal models) or compound purity. Strategies include:

- Standardized Protocols : Adhere to OECD guidelines for in vitro/in vivo assays.

- Meta-Analysis : Compare EC₅₀ values across studies, normalizing for variables like dosage ranges and solvent systems.

- Structure-Activity Relationship (SAR) : For example, sulfonamide-substituted analogs (e.g., compound 35 ) showed enhanced COX-2 inhibition due to sulfonyl group interactions, highlighting substituent effects.

Q. What strategies are recommended for designing N-(4-(ethylamino)phenyl)acetamide analogs to enhance target selectivity in enzyme inhibition studies?

- Answer :

- Electron-Withdrawing Groups : Introduce sulfonyl or trifluoromethoxy groups (e.g., as in ) to modulate electron density and binding affinity.

- Molecular Docking : Use tools like AutoDock Vina to predict interactions with target enzymes (e.g., COX-2 active site).

- Bulkier Substituents : Replace ethylamino with isopropyl or cyclopropyl groups to reduce off-target binding, as seen in compound 37’s improved selectivity .

Q. What experimental design considerations are critical when assessing the in vitro toxicity profile of N-(4-(ethylamino)phenyl)acetamide?

- Answer :

- Cell Lines : HepG2 (hepatotoxicity), HEK293 (renal), and primary cardiomyocytes.

- Dose Range : 0.1–100 μM to establish dose-response curves.

- Assays : MTT for mitochondrial toxicity, LDH release for membrane integrity. Include positive controls (e.g., acetaminophen at 10 mM).

- Replicates : n = 6 to ensure statistical power. Compare with analogs (e.g., N-(4-methoxyphenyl)acetamide ) to identify toxicophores.

Q. How should discrepancies in solubility data for N-(4-(ethylamino)phenyl)acetamide across different solvent systems be addressed?

- Answer :

- Standardized Methods : Shake-flask technique with HPLC quantification at 25°C and pH 7.4 (PBS).

- Computational Models : COSMO-RS predicts solubility based on molecular polarity and solvent interactions.

- Contextual Comparison : Cross-reference with structurally related compounds (e.g., N-(4-ethoxyphenyl)acetamide ) to identify trends in substituent hydrophilicity.

Q. What methodologies are recommended for identifying and quantifying metabolites of N-(4-(ethylamino)phenyl)acetamide in pharmacokinetic studies?

- Answer :

- LC-MS/MS : Use MRM transitions for parent compound and potential metabolites (e.g., hydroxylated or deethylated products).

- Stable Isotope Labels : d₄-acetamide analogs as internal standards .

- In Vitro Incubation : Human/rat liver microsomes to identify Phase I metabolites. Confirm structures via HRMS/MS and synthetic standards.

Q. What validation parameters are essential when developing an HPLC method for quantifying N-(4-(ethylamino)phenyl)acetamide in complex matrices?

- Answer :

- Linearity : R² > 0.99 across 1–100 μg/mL.

- Accuracy/Precision : Recovery 95–105% and RSD < 2% (intra-day).

- LOD/LOQ : Typically 0.1 μg/mL and 0.3 μg/mL, respectively.

- Robustness : Test pH (2.5–7.0) and temperature (±2°C) variations. Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.